Cyanine5 hydrazide

描述

Cyanine5 hydrazide: is a fluorescent dye used primarily for labeling aldehydes and ketones. It is a derivative of the Cy5 dye and is known for its ability to react with carbonyl groups in biomolecules. This compound is particularly useful in biological and chemical research due to its strong fluorescence properties and its ability to form stable hydrazone bonds with carbonyl compounds .

准备方法

Synthetic Routes and Reaction Conditions: Cyanine5 hydrazide is synthesized through a series of chemical reactions involving the modification of the Cy5 dye. The process typically involves the introduction of a hydrazide group to the Cy5 molecule. This is achieved by reacting Cy5 with hydrazine or hydrazine derivatives under controlled conditions. The reaction is usually carried out in polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and purity .

化学反应分析

Types of Reactions: Cyanine5 hydrazide primarily undergoes reactions with carbonyl compounds, such as aldehydes and ketones. The hydrazide group reacts with the carbonyl group to form a stable hydrazone bond. This reaction is commonly used for labeling biomolecules that contain carbonyl groups .

Common Reagents and Conditions:

Reagents: Common reagents used in reactions with this compound include aldehydes, ketones, and oxidizing agents such as sodium periodate.

Conditions: The reactions are typically carried out in aqueous or polar organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major products formed from reactions involving this compound are hydrazone derivatives. These products are highly stable and retain the fluorescent properties of the original dye, making them useful for various analytical and imaging applications .

科学研究应用

Fluorescence Imaging and Bioconjugation

Cyanine5 hydrazide is predominantly used for labeling biological molecules in fluorescence imaging. Its ability to react with carbonyl groups in biomolecules like proteins, glycoproteins, and oligonucleotides makes it valuable for creating stable conjugates. The hydrazide group facilitates the formation of hydrazones with aldehydes and ketones, which are often present in oxidatively stressed proteins or generated through specific oxidation processes (e.g., periodate oxidation) .

Case Study: Labeling Antibodies

A notable application involves the labeling of antibodies. By oxidizing antibodies with sodium periodate, aldehyde groups are introduced, allowing for efficient conjugation with this compound. This method is particularly advantageous as it targets sugar residues located away from the antibody's variable region, preserving its binding capacity while enhancing detection sensitivity in assays .

In Vivo Imaging Applications

The near-infrared properties of this compound enable its use in in vivo imaging applications. The dye's absorption and emission spectra allow for significant tissue penetration, making it suitable for live animal imaging studies. This capability is critical in biomedical research where non-invasive monitoring of biological processes is required .

Data Table: Spectral Properties

| Property | Value |

|---|---|

| Absorption Maximum | ~640 nm |

| Emission Maximum | ~670 nm |

| Solubility | Water-soluble |

| Stability | High photostability |

Enzyme Activity Studies

This compound has been employed to study enzyme activities, particularly in evaluating the inhibition of myeloperoxidase (MPO). In a luminescence assay, researchers demonstrated that the incorporation of this compound into MPO allowed for tracking the enzyme's activity and understanding the mechanisms behind its inhibition by various compounds .

Experimental Findings

- The study utilized fluorescence imaging to visualize the incorporation of this compound into MPO.

- Results indicated that varying concentrations of this compound could modulate MPO activity, providing insights into potential therapeutic applications targeting MPO-related diseases .

RNA Labeling

Another significant application of this compound is in the labeling of ribonucleic acids (RNAs), specifically transfer RNAs (tRNAs). Researchers have developed protocols to replace dihydrouridine residues in charged tRNAs with this compound. These labeled tRNAs were shown to retain their functional activities during ribosomal processes such as initiation complex formation and polypeptide synthesis .

Benefits of RNA Labeling

- This method allows for real-time monitoring of RNA interactions within cellular systems.

- The use of this compound enhances the detection sensitivity due to its fluorescent properties.

General Biochemical Analysis

This compound is also utilized in various biochemical analyses, including:

- Protein assays : For quantifying protein concentrations through fluorescence.

- Oligonucleotide studies : To track hybridization events in nucleic acid research.

作用机制

Cyanine5 hydrazide exerts its effects through the formation of hydrazone bonds with carbonyl groups in biomolecules. The hydrazide group reacts with the carbonyl group to form a stable hydrazone linkage. This reaction is highly specific and efficient, allowing for the selective labeling of carbonyl-containing compounds. The fluorescent properties of this compound enable the visualization and quantification of labeled biomolecules in various analytical and imaging applications .

相似化合物的比较

Cyanine3 hydrazide: Similar to Cyanine5 hydrazide but with different spectral properties.

Cyanine7 hydrazide: Another analog with near-infrared fluorescence properties, used for in vivo imaging applications.

Alexa Fluor 647 hydrazide: A commercially available dye with similar properties to this compound, used for high-sensitivity fluorescence applications.

Uniqueness: this compound is unique in its combination of strong fluorescence, stability, and specificity for carbonyl groups. Its spectral properties make it suitable for a wide range of applications, from basic research to industrial uses. The ability to form stable hydrazone bonds with carbonyl compounds sets it apart from other fluorescent dyes, providing a reliable tool for labeling and detection .

生物活性

Cyanine5 hydrazide is a near-infrared (NIR) fluorescent dye known for its unique reactivity with carbonyl groups, particularly aldehydes and ketones. This compound has gained significant attention in biological research due to its ability to label biomolecules effectively, facilitating studies in molecular imaging, protein carbonylation analysis, and various biochemical applications.

This compound has a molecular weight of approximately 669.73 g/mol and exhibits strong absorption and emission properties, with an excitation maximum at 684 nm and an emission maximum at 710 nm. This makes it particularly suitable for applications requiring low fluorescence background and deep tissue penetration in biological imaging .

The dye is characterized by its ability to form stable hydrazones through condensation reactions with carbonyl compounds. This reaction occurs rapidly and nearly quantitatively, making this compound an efficient labeling agent for biomolecules . It is particularly effective for labeling proteins subjected to oxidative stress or glycoproteins that have been oxidized by sodium periodate .

Applications in Biological Research

This compound has a wide range of applications in biological research and diagnostics:

- Labeling of Biomolecules : The dye is utilized for the labeling of aldehydes and ketones in biomolecules, which includes proteins, oligonucleotides, and glycoproteins that have undergone periodate oxidation.

- Detection of Oxidative Stress : Studies have demonstrated that this compound can be employed to quantitatively analyze protein carbonylation induced by oxidative agents such as hydrogen peroxide in cell lines like HL-60 .

- Fluorescence Microscopy and Flow Cytometry : The dye enhances the detection of biomolecules in assays, allowing researchers to visualize biological processes with minimal background interference .

Case Studies

Several studies highlight the biological activity of this compound:

- Protein Carbonylation Analysis : A study utilized this compound to investigate protein carbonylation in HL-60 cells treated with hydrogen peroxide. The results indicated that the dye could effectively label carbonylated proteins, providing insights into oxidative stress mechanisms within cells .

- In Vivo Imaging : The near-infrared properties of this compound enable improved imaging capabilities for in vivo studies. It allows researchers to visualize biological processes with reduced interference from autofluorescence, which is crucial for accurate imaging in live subjects .

- Labeling Glycoproteins : Research has shown that this compound can be used to label periodate-oxidized glycoproteins, including antibodies, enhancing their detection and analysis in various assays .

Summary of Findings

| Property/Feature | Value/Description |

|---|---|

| Molecular Weight | 669.73 g/mol |

| Excitation Maximum | 684 nm |

| Emission Maximum | 710 nm |

| Solubility | Moderate in water; better in polar organic solvents |

| Key Reactions | Forms stable hydrazones with carbonyl compounds |

属性

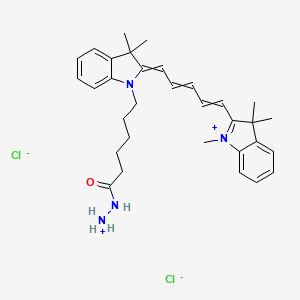

IUPAC Name |

[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O.2ClH/c1-31(2)24-16-11-13-18-26(24)35(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)36(29)23-15-7-10-22-30(37)34-33;;/h6,8-9,11-14,16-21H,7,10,15,22-23,33H2,1-5H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKQQFSVYKQZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。